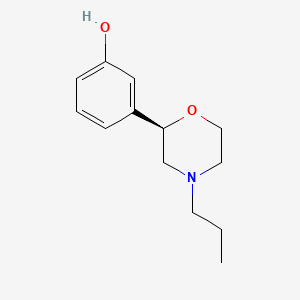

(R)-3-(4-propylmorpholin-2-yl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(R)-3-(4-propylmorpholin-2-yl)phenol, also known as PF-219,061, was a drug candidate under development by Pfizer as a selective agonist for the dopamine D3 receptor Wikipedia: . Dopamine D3 receptors are a type of G protein-coupled receptor found in the central nervous system and play a role in various functions, including reward, cognition, and emotion regulation NCBI.

Potential for Treatment of Female Sexual Dysfunction

The main area of scientific research for (R)-3-(4-propylmorpholin-2-yl)phenol focused on its potential as a treatment for female sexual dysfunction (FSD) Wikipedia: . FSD is a common condition characterized by difficulties with sexual desire, arousal, orgasm, or satisfaction. Dopamine signaling is believed to be involved in sexual function, and D3 receptors specifically have been implicated in female sexual response [Brioni & Moreland, 2006].

Intranasal Delivery

Another area of research focused on the intranasal delivery of (R)-3-(4-propylmorpholin-2-yl)phenol. Oral bioavailability of the drug was found to be low in animal studies [Attkins et al., 2009]. Researchers investigated intranasal administration as a way to bypass first-pass metabolism in the liver and potentially improve drug exposure [Attkins et al., 2009]. Pre-clinical studies showed promising results for intranasal delivery, with higher bioavailability compared to oral administration [Attkins et al., 2009].

Note:

- Although promising pre-clinical data existed, (R)-3-(4-propylmorpholin-2-yl)phenol was not ultimately pursued for clinical trials.

(R)-3-(4-propylmorpholin-2-yl)phenol is a chemical compound characterized by its unique structure, which includes a phenolic group and a morpholine moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 221.3 g/mol. The compound appears as a white fine powder and is soluble in organic solvents, making it suitable for various applications in chemical synthesis and biological research. The presence of the morpholine group contributes to its potential biological activity and interaction with various biological systems.

- Oxidation: The hydroxyl group of the phenol can be oxidized to form quinones, which are reactive intermediates that can participate in further chemical transformations .

- Esterification: The phenolic hydroxyl can react with carboxylic acids to form esters, which are important for modifying the compound's solubility and reactivity.

- Nucleophilic Substitution: The morpholine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions enable the compound to be utilized in synthesizing more complex molecules or modifying its properties for specific applications.

Several methods have been developed for synthesizing (R)-3-(4-propylmorpholin-2-yl)phenol:

- Direct Alkylation: This method involves the direct alkylation of morpholine with an appropriate alkyl halide followed by reaction with a phenolic precursor.

- Reduction Reactions: Starting from corresponding ketones or aldehydes, reduction reactions can yield the desired morpholine derivative.

- Multi-step Synthesis: A more complex synthetic route may involve several steps, including protection-deprotection strategies, to achieve the final product with high purity.

These methods highlight the versatility in creating this compound for research and industrial purposes.

(R)-3-(4-propylmorpholin-2-yl)phenol has several applications across different fields:

- Pharmaceutical Industry: Due to its potential biological activity, it may serve as a lead compound for drug development.

- Chemical Synthesis: It acts as an important intermediate in synthesizing various organic compounds.

- Material Science: Its properties may be explored for developing new materials with specific functionalities.

Interaction studies involving (R)-3-(4-propylmorpholin-2-yl)phenol focus on its binding affinity with biological targets:

- Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic uses.

- Receptor Interaction: Studies may explore how this compound binds to specific receptors in biological systems, contributing to its pharmacological profile.

Understanding these interactions is crucial for evaluating the compound's efficacy and safety in potential applications.

Several compounds share structural similarities with (R)-3-(4-propylmorpholin-2-yl)phenol. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(4-propylmorpholin-2-yl)phenol | CHNO | Similar structure but lacks chirality |

| 3-(4-methylmorpholin-2-yl)phenol | CHNO | Methyl group instead of propyl; different activity |

| 3-(4-benzylmorpholin-2-yl)phenol | CHNO | Benzyl substitution increases lipophilicity |

The presence of the propyl group in (R)-3-(4-propylmorpholin-2-yl)phenol distinguishes it from these similar compounds, potentially affecting its solubility, biological activity, and interaction profiles.